4'-Demethylpodophyllotoxone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Etoposide is synthesized from podophyllotoxin, which is extracted from the roots and rhizomes of the mayapple plant (Podophyllum peltatum). The synthesis involves several steps, including the formation of a glucopyranoside derivative and subsequent modifications to introduce the desired functional groups .
Industrial Production Methods
Industrial production of etoposide involves large-scale extraction of podophyllotoxin, followed by chemical synthesis under controlled conditions. The process requires precise temperature and pH control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Etoposide undergoes various chemical reactions, including:
Oxidation: Etoposide can be oxidized to form etoposide quinone, a reactive intermediate.
Reduction: Reduction of etoposide can lead to the formation of dihydroetoposide.
Substitution: Etoposide can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include etoposide quinone, dihydroetoposide, and various substituted derivatives .
Scientific Research Applications
Etoposide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of topoisomerase inhibition.
Biology: Employed in cell cycle studies to understand the effects of topoisomerase inhibition on cell division.
Medicine: Widely used in chemotherapy regimens for various cancers, including small cell lung cancer, testicular cancer, and lymphomas.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mechanism of Action
Etoposide exerts its effects by inhibiting the enzyme topoisomerase II. This enzyme is crucial for DNA replication and repair. By forming a complex with topoisomerase II and DNA, etoposide prevents the re-ligation of DNA strands, leading to DNA breaks and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Podophyllotoxin: The natural precursor of etoposide, also exhibits anticancer properties but with higher toxicity.
Teniposide: Another semi-synthetic derivative of podophyllotoxin, similar to etoposide but with different pharmacokinetic properties.
Camptothecin: A topoisomerase I inhibitor, used in cancer treatment but with a different mechanism of action compared to etoposide.
Uniqueness
Etoposide is unique due to its specific inhibition of topoisomerase II, making it highly effective in treating certain types of cancer. Its semi-synthetic nature allows for modifications that enhance its efficacy and reduce toxicity compared to its natural precursor .
Properties
CAS No. |
93780-84-8 |
---|---|
Molecular Formula |
C21H18O8 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione |
InChI |
InChI=1S/C21H18O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-18,23H,7-8H2,1-2H3/t12-,17+,18-/m0/s1 |
InChI Key |
OJDRVIHXHQXFSH-RZAIGCCYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 |
Origin of Product |
United States |
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